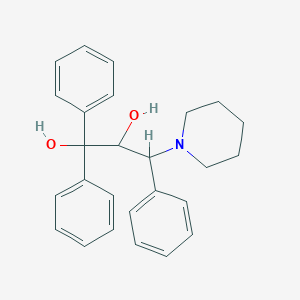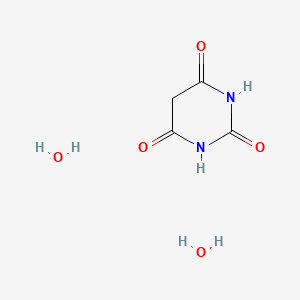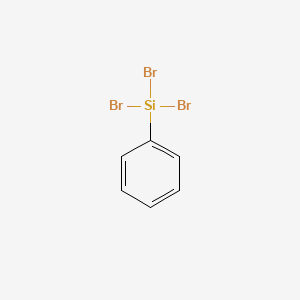
Tribromo(phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromo(phenyl)silane is an organosilicon compound with the chemical formula C6H5SiBr3 It is a derivative of phenylsilane, where three bromine atoms are attached to the silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Tribromo(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows:
C6H5SiH3+3Br2→C6H5SiBr3+3HBr
This reaction requires careful handling of bromine, as it is a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of advanced reactors and precise control of reaction parameters are essential to achieve efficient production.
化学反応の分析
Types of Reactions
Tribromo(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to phenylsilane or other lower brominated derivatives.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed to facilitate the reaction.
Major Products Formed
Substitution: Formation of various organosilicon compounds with different functional groups.
Reduction: Production of phenylsilane and other partially brominated silanes.
Hydrosilylation: Formation of silylated organic compounds.
科学的研究の応用
Tribromo(phenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biomedical Research:
作用機序
The mechanism of action of tribromo(phenyl)silane in chemical reactions involves the reactivity of the silicon-bromine bonds. These bonds can be cleaved under appropriate conditions, allowing the silicon atom to form new bonds with other atoms or groups. The molecular targets and pathways depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
Phenylsilane (C6H5SiH3): A simpler derivative with hydrogen atoms instead of bromine.
Tribromosilane (SiBr3H): Lacks the phenyl group and has different reactivity.
Triphenylsilane (C18H15Si): Contains three phenyl groups attached to silicon.
Uniqueness
Tribromo(phenyl)silane is unique due to the presence of both a phenyl group and three bromine atoms attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
10581-00-7 |
|---|---|
分子式 |
C6H5Br3Si |
分子量 |
344.90 g/mol |
IUPAC名 |
tribromo(phenyl)silane |
InChI |
InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
InChIキー |
HPTIEXHGTPSFDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



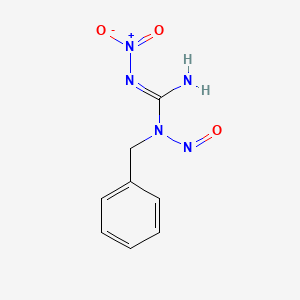

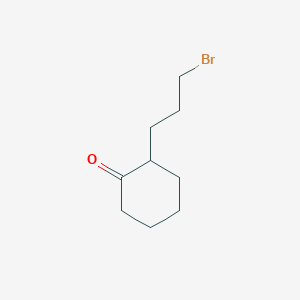
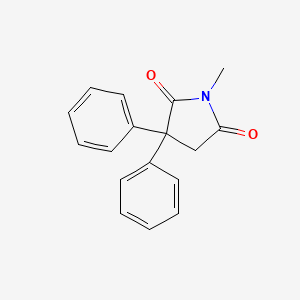
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
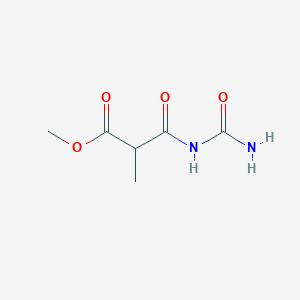
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
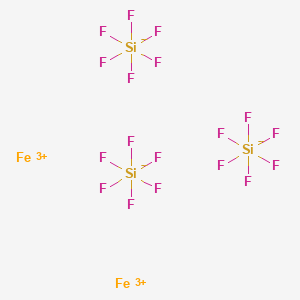
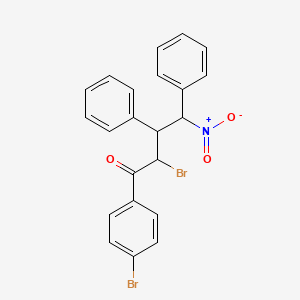
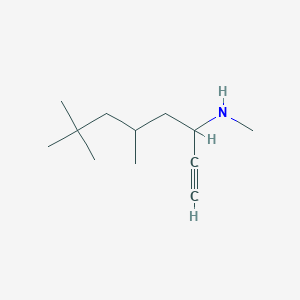
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
